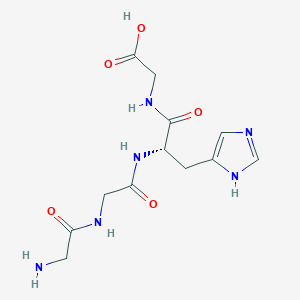

H-Gly-Gly-His-Gly-OH

Beschreibung

BenchChem offers high-quality H-Gly-Gly-His-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Gly-His-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGNJJXHZZTKQI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926075 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128114-56-7 | |

| Record name | N-(N-(N-Glycylglycyl)-L-histidyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Metallobiochemistry of the H-Gly-Gly-His-Gly-OH (GGHG) Peptide: A Comprehensive Technical Guide

Executive Summary

In the landscape of metallobiochemistry and rational drug design, short peptides containing the Amino Terminal Copper and Nickel (ATCUN) binding motif represent a highly versatile class of molecules. The tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) is a prime example of this architecture. Characterized by its extreme hydrophilicity and highly specific metal-chelating properties, GGHG serves as a foundational model for understanding transition metal transport in serum albumins, a catalytic core for artificial metallonucleases, and a bioactive agent in tissue engineering.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the thermodynamic principles governing GGHG's physicochemical behavior, detail the causality behind its self-validating experimental protocols, and explore its translation into advanced bioengineering applications.

Molecular and Physicochemical Characterization

The physicochemical behavior of H-Gly-Gly-His-Gly-OH is dictated by its zwitterionic nature and high polar surface area. The sequence consists of three glycine residues providing conformational flexibility, flanking a central histidine residue that acts as the critical anchor for metal coordination[1].

The extreme hydrophilicity (XLogP3 = -5.2) and high Topological Polar Surface Area (179 Ų) ensure complete aqueous solubility[1]. However, these same properties mean that GGHG exhibits poor passive membrane permeability, necessitating the use of delivery vectors (e.g., liposomes or nanogels) for intracellular applications. The C-terminal glycine, while not participating in the primary metal coordination plane, provides an additional ionizable carboxyl group that subtly modulates the electrostatic environment and the pKa of the adjacent histidine residue[2].

Table 1: Quantitative Physicochemical Properties of GGHG

| Property | Value | Analytical Significance | Reference |

| Molecular Formula | C₁₂H₁₈N₆O₅ | Defines the exact mass for mass spectrometry (ESI-MS). | [1] |

| Molecular Weight | 326.31 g/mol | Standard parameter for molarity calculations. | [1] |

| Monoisotopic Mass | 326.1338 Da | Critical for high-resolution MS peak identification. | [1] |

| XLogP3 | -5.2 | Indicates extreme hydrophilicity; requires vectors for cellular entry. | [1] |

| Topological Polar Surface Area | 179 Ų | Predicts poor blood-brain barrier (BBB) penetration. | [1] |

| Cu(II) Binding Affinity ( | ~ 10⁻¹⁶ M | Ultra-high affinity; outcompetes adventitious biological ligands. | [3] |

The ATCUN Motif: Mechanics of Metal Coordination

The defining feature of GGHG is its N-terminal ATCUN motif (Gly-Gly-His). This motif coordinates Cu(II) and Ni(II) ions with remarkable thermodynamic stability, forming a 1:1 square-planar complex at physiological pH[4].

The coordination is strictly dependent on a free N-terminus. (e.g., acetyl-Gly-Gly-His-Gly-Gly) reveal a catastrophic drop in binding affinity (from

-

The N-terminal amine nitrogen.

-

The first deprotonated backbone amide nitrogen (Gly1-Gly2).

-

The second deprotonated backbone amide nitrogen (Gly2-His3).

-

The Nδ or Nε nitrogen of the histidine imidazole ring.

Figure 1: Stepwise assembly of the Cu(II)-GGHG ATCUN coordination sphere and redox pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of GGHG must rely on protocols where the physical chemistry inherently validates the experimental setup. Below are two critical workflows for analyzing this peptide.

Protocol A: Potentiometric Titration for Thermodynamic Profiling

Objective: To determine the acid dissociation constants (pKa) and metal-ligand stability constants (log β) of GGHG.

-

Peptide Preparation & Desalting: Reconstitute GGHG and ensure the removal of Trifluoroacetic acid (TFA).

-

Causality: Custom peptides are often delivered as lyophilized TFA salts (up to 45% by weight). Residual TFA acts as a strong competing counter-ion and artificially lowers the baseline pH, skewing the delicate protonation equilibria[6].

-

-

Ionic Strength Standardization: Dissolve the desalted peptide to 1.0 mM in freshly boiled, double-distilled water containing 0.15 M KNO₃.

-

Causality: Maintaining a constant ionic background prevents fluctuations in activity coefficients during the titration, ensuring the derived equilibrium constants reflect true thermodynamic values rather than concentration-dependent artifacts[2].

-

-

Atmospheric Control: Seal the titration vessel and continuously purge with high-purity Argon gas.

-

Causality: Atmospheric CO₂ rapidly hydrates in aqueous media to form carbonic acid. This introduces anomalous buffering regions that will invalidate the pKa measurements of the peptide's backbone amides.

-

-

Titration Execution: Introduce equimolar Cu(NO₃)₂. Titrate with standardized 0.1 M KOH using an automated micro-burette, recording the pH after a stabilization period of 2-3 minutes per aliquot.

-

Data Deconvolution: Analyze the titration curves using to extract the log β values for the ML, MLH₋₁, and MLH₋₂ species[2].

Protocol B: Spectrophotometric Validation of the Coordination Sphere

Objective: To visually and quantitatively track the stepwise displacement of water ligands by peptide nitrogens.

-

Buffer Selection: Prepare a 40 mM HEPES buffer at pH 7.4.

-

Causality: Unlike Tris or PBS, HEPES is a non-coordinating buffer. It will not compete with the GGHG peptide for Cu(II) ions, ensuring that all spectral changes are exclusively due to peptide-metal complexation.

-

-

Metallation: Add CuCl₂ to the peptide solution at a 0.9:1.0 (Metal:Peptide) molar ratio.

-

Causality: Maintaining a slight peptide excess prevents the precipitation of insoluble copper hydroxides at physiological pH, which would cause baseline scattering in the spectrophotometer.

-

-

Spectral Acquisition: Scan the UV-Vis spectrum from 300 nm to 700 nm.

-

Causality: As the coordination transitions from oxygen donors (water) to the 4N square-planar geometry, the ligand field stabilization energy (LFSE) increases. This electronic structural change manifests as a distinct blue shift in the d-d transition band, culminating in a characteristic

at ~525 nm, serving as a self-validating optical signature for the mature complex[3].

-

Applications in Drug Development and Bioengineering

The unique physicochemical properties of GGHG make it a powerful tool across multiple domains of applied biotechnology:

-

Redox-Active Artificial Nucleases: The mature Cu(II)-GGHG complex can access the Cu(III) oxidation state. In the presence of physiological coreactants like ascorbate or hydrogen peroxide, this complex undergoes rapid redox cycling. This generates highly localized Reactive Oxygen Species (ROS) capable of mediating efficient, site-specific double-strand , making it a candidate for targeted oncological therapeutics[7].

-

Cosmeceuticals and Tissue Engineering: Drawing parallels to the well-documented GHK-Cu peptide, GGH-containing motifs exhibit potent anti-inflammatory properties. They have been shown to modulate the secretion of TNF-α-dependent IL-6 in human dermal fibroblasts, positioning GGHG as a valuable active pharmaceutical ingredient (API) in wound healing and advanced anti-aging formulations[8].

-

Peptide Nanogels: Due to its high solubility and specific metal-binding capabilities, GGHG sequences are being integrated into radiation-crosslinked peptide nanogels. These structures serve as highly stable, biodegradable nano-imaging agents and targeted drug delivery vehicles[9].

References

-

National Center for Biotechnology Information. "N-(N-(N-Glycylglycyl)-L-histidyl)glycine | C12H18N6O5 | CID 148096". PubChem. URL: [Link]

-

Młynarz, P., et al. "Formation Constants of Copper(II) Complexes with Tripeptides Containing Glu, Gly, and His: Potentiometric Measurements and Modeling by Generalized Multiplicative Analysis of Variance". ResearchGate. URL: [Link]

-

Aronoff-Spencer, E., et al. "Copper binding to the prion protein: Structural implications of four identical cooperative binding sites". Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

-

Lewis, E. A., et al. "The basis for these tandem arrays, the parent Gly-Gly-His peptide system...". CORE / NIH Public Access. URL: [Link]

-

Mol Scientific. "H-Gly-Gly-His-Gly-OH peptide GGHG for Life Science Research". Mol Scientific Catalog. URL: [Link]

-

Jasniewski, J., et al. "Metal-Binding and Redox Properties of Substituted Linear and Cyclic ATCUN Motifs". ResearchGate. URL: [Link]

-

Pickart, L., et al. "GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration". BioMed Research International (NIH PMC). URL: [Link]

-

University of Cape Town / ACS Omega. "Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides...". ACS Publications. URL: [Link]

-

Joyner, J. C., et al. "Double-Strand DNA Cleavage Efficiency of Cu(II)· and Ni(II)·ATCUN Metallopeptides". Inorganic Chemistry (ACS). URL: [Link]

Sources

- 1. N-(N-(N-Glycylglycyl)-L-histidyl)glycine | C12H18N6O5 | CID 148096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Copper binding to the prion protein: Structural implications of four identical cooperative binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H-Gly-Gly-His-Gly-OH peptide GGHG for Life Science Research-Mol Scientific. [mol-scientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Small Peptide Nanogels Using Radiation Crosslinking as a Platform for Nano-Imaging Agents for Pancreatic Cancer Diagnosis | MDPI [mdpi.com]

Thermodynamic Stability Constants of Cu(II)-GGHG Complexes: A Technical Guide for Drug Development and Metallobiochemistry

Executive Summary

The rational design of metal-binding peptides is a cornerstone of modern metalloneurochemistry and targeted chemotherapeutics. At the forefront of this field is the ATCUN (Amino Terminal Cu(II) and Ni(II)) motif , a highly conserved sequence found in proteins like Human Serum Albumin (HSA). The tetrapeptide GGHG (Glycyl-Glycyl-Histidyl-Glycine) serves as a prototypical, highly optimized model for the ATCUN motif.

This whitepaper provides an in-depth technical synthesis of the thermodynamic stability of Cu(II)-GGHG complexes. By detailing the causality behind the 4N coordination sphere, outlining self-validating experimental protocols, and mapping the subsequent redox pathways, this guide equips researchers with the rigorous methodologies required to leverage Cu(II)-ATCUN complexes in drug development.

Structural and Thermodynamic Foundations

The 4N Coordination Logic

The exceptional thermodynamic stability of the Cu(II)-GGHG complex is driven by the chelate effect and the specific geometry of the ATCUN motif. When Cu(II) binds to GGHG, it induces the deprotonation of the peptide backbone, forcing the molecule into a rigid, square-planar geometry.

The copper ion is coordinated by four nitrogen donors (4N) in the equatorial plane:

-

The free N-terminal amine nitrogen.

-

Two deprotonated backbone amide nitrogens (from the first and second peptide bonds).

-

The imidazole nitrogen (

or

This highly constrained geometry acts as an energetic sink. The resulting conditional affinity constant at physiological pH (7.4) is exceptionally high (

Quantitative Data: Thermodynamic Constants

The following table summarizes the field-validated thermodynamic parameters and dissociation constants for GGHG and related ATCUN reference models.

| Peptide / Complex | Parameter | Value | Experimental Method |

| GGHG | 8.1 | Potentiometric Titration | |

| GGHG | 6.7 | Potentiometric Titration | |

| GGHG | 3.2 | Potentiometric Titration | |

| Cu(II)-GGHG | Conditional | 12.84 | Spectrophotometry[1] |

| Cu(II)-GGH | Conditional | 12.40 | Competitivity Index[2] |

| Cu(II)-HSA | Conditional | 12.00 - 14.60 | UV-Vis / LC-ICP-MS[3] |

Causality in Experimental Design: The Self-Validating System

Determining the exact thermodynamic stability of a metallopeptide requires overcoming a fundamental analytical blind spot: potentiometry provides macroscopic binding affinities but is blind to structural geometry, whereas spectroscopy confirms geometry but struggles with absolute proton stoichiometry.

To establish true scientific integrity, the experimental workflow must be a self-validating system . The speciation model mathematically derived from the potentiometric proton-displacement curves must perfectly predict the emergence of the d-d electron transition bands observed in UV-Vis spectroscopy. If the potentiometric

Self-validating experimental workflow combining potentiometry and spectroscopy for log β.

Step-by-Step Methodologies

Protocol A: Potentiometric Determination of Overall Stability Constants

This protocol determines the macroscopic

-

Electrode Calibration: Calibrate a glass electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) to ensure a strict Nernstian response. Causality: Non-Nernstian behavior introduces non-linear errors into the speciation algorithms.

-

Solution Assembly: Prepare a 2.33 mmol/L solution of GGHG and 1.11 mmol/L of

in 0.1 M KCl in a thermostated cell at 25 °C. Causality: 0.1 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. The 2.1:1 Ligand-to-Metal ratio prevents the precipitation of copper hydroxide at high pH. -

Inert Atmosphere: Purge the cell with argon gas for 15 minutes prior to and during the titration. Causality: Prevents the absorption of atmospheric

, which forms carbonate ions that act as competing ligands for Cu(II). -

Titration Execution: Titrate with standardized 0.1 M KOH from pH 2.5 to 10.5. Adopt a 3-minute incubation period per injection. Causality: Cu(II) complexation with ATCUN motifs involves the deprotonation of amide bonds, which is a kinetically slow process. A 3-minute incubation ensures complete thermodynamic equilibrium.

-

Data Processing: Input the pH-volume data into HYSS (Hyperquad Simulation and Speciation) or pHab software to calculate the overall formation constants.

Protocol B: Spectrophotometric Validation of 4N Geometry

This protocol validates the coordination geometry and calculates the conditional affinity constant at physiological pH[1].

-

Spectral Baseline: Record the UV-Vis spectrum of the metal-free GGHG peptide in 0.1 M KCl (pH 7.4).

-

Metal Titration: Introduce

incrementally up to a 1:0.9 (Peptide:Metal) ratio. -

Wavelength Tracking: Monitor the emergence of the d-d transition band. Causality: As the amides deprotonate and coordinate the copper, the ligand field splitting energy increases. A shift to

nm specifically validates the formation of the 4N equatorial coordination sphere. -

Isotherm Fitting: Plot the absorbance at 528 nm against the Cu(II) concentration. Fit the curve using a non-linear regression model to extract the conditional affinity constant (

).

Biological Implications: Redox Activity and Drug Development

While the extreme thermodynamic stability of Cu(II)-GGHG prevents spontaneous demetallation, the complex is not biologically inert. In the context of drug development—specifically targeted chemotherapeutics—the ATCUN motif is utilized for its redox capabilities[2].

Because the Cu(II) is "fixed" in a square-planar geometry, it strongly resists reduction to Cu(I), which prefers a tetrahedral geometry. However, in the presence of strong physiological reductants like Ascorbate , the complex can undergo forced redox cycling. This cycling catalyzes the reduction of molecular oxygen, generating Reactive Oxygen Species (ROS) such as hydroxyl radicals. When tethered to a tumor-homing peptide, the Cu(II)-GGHG complex acts as a localized ROS generator, inducing targeted oxidative DNA cleavage and apoptosis in malignant cells[2].

Cu(II)-GGHG ATCUN motif binding and subsequent ascorbate-driven ROS generation pathway.

References

-

Copper(II) binding properties of hepcidin Source: National Institutes of Health (PMC) URL:[Link]

-

Determination of Cu(II)-binding affinity of peptides containing ATCUN motif by LC ICP MS Source: Tallinn University of Technology (Digikogu) URL:[Link]

-

Human serum albumin coordinates Cu(II) at its N-terminal binding site with 1 pM affinity Source: ResearchGate URL:[Link]

-

Ascorbate: a forgotten component in the cytotoxicity of Cu(II) ATCUN peptide complexes Source: National Institutes of Health (PMC) URL:[Link]

Sources

The Coordination Geometry of Glycine-Glycine-Histidine-Glycine (GGHG) with Copper: A Structural and Thermodynamic Blueprint

Target Audience: Researchers, Bioinorganic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of metallopeptides requires a rigorous understanding of metal-ligand coordination geometries. The tetrapeptide Glycine-Glycine-Histidine-Glycine (GGHG) serves as a prototypical model for the ATCUN (Amino-Terminal Copper and Nickel) binding motif. By sequestering Cu(II) ions with extraordinary thermodynamic stability (

This whitepaper provides an in-depth analysis of the Cu(II)-GGHG coordination geometry. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, delving into the thermodynamic causality of complexation, self-validating experimental workflows, and the mechanistic principles that dictate its use in biosensors and targeted metallodrugs.

Structural Causality: The ATCUN Motif and 4N Coordination

The ATCUN motif is defined by a specific sequence architecture: a free N-terminus, two intervening peptide bonds, and a histidine residue at the third position (X-Y-His) [3]. GGHG (Gly1-Gly2-His3-Gly4) perfectly satisfies this requirement.

When exposed to Cu(II) at physiological pH, GGHG forms a highly stable square-planar (or tetragonally distorted octahedral) geometry [4], [5]. The coordination is driven by the strong Lewis acidity of the Cu(II) ion, which lowers the pKa of the peptide backbone amides, inducing their deprotonation. This results in a 4-nitrogen (4N) equatorial donor set:

-

N-terminal Amine Nitrogen: The primary amine of Gly1.

-

First Deprotonated Amide Nitrogen: The peptide bond between Gly1 and Gly2.

-

Second Deprotonated Amide Nitrogen: The peptide bond between Gly2 and His3.

-

Imidazole Nitrogen: The N

(or N

This 4N coordination creates a fused 5-5-6 membered chelate ring system, which is the thermodynamic cornerstone of the complex's stability [3].

Logical mapping of the 4N square-planar coordination in the Cu(II)-GGHG complex.

Thermodynamic Landscape and Spectral Signatures

The formation of the Cu(II)-GGHG complex is highly pH-dependent. At low pH (< 4), coordination is primarily driven by carbonyl oxygens. However, as the pH approaches 7.4, the backbone amides deprotonate, shifting the coordination strictly to the 4N equatorial plane [4]. This transition is marked by a distinct blue shift in the UV-Vis spectrum, culminating in a characteristic d-d transition band at approximately 528 nm [1].

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and spectroscopic parameters of the Cu(II)-GGHG complex, providing a baseline for comparative metallopeptide engineering.

| Parameter | Value | Analytical Method | Reference |

| Stoichiometry | 1:1 (Cu:GGHG) | Spectrophotometric Titration | [1] |

| Coordination Geometry | Square-Planar (4N) | EPR / Crystallography | [4], [5] |

| ~528 nm | UV-Vis Spectroscopy | [1] | |

| Dissociation Constant ( | Potentiometric Titration | [2] | |

| Conditional Affinity ( | 12.84 (at pH 7.4) | Spectrophotometric Titration | [1] |

Experimental Workflows: Validating the Coordination Geometry

To ensure scientific integrity and reproducibility, the characterization of the Cu(II)-GGHG complex must rely on self-validating experimental systems. Below are the field-proven methodologies used to establish stoichiometry, affinity, and geometry.

Protocol 1: Spectrophotometric Titration for Affinity and Stoichiometry

Objective: To determine the binding stoichiometry and conditional affinity constant (

-

Reagent Preparation: Prepare a 1.0 mM solution of >95% pure GGHG peptide in 50 mM HEPES buffer, adjusted to pH 7.4 using NaOH.

-

Metal Stock Formulation: Prepare a 10.0 mM stock solution of

in ultrapure (18.2 M -

Titration Execution: Transfer 2.0 mL of the GGHG solution into a 1-cm pathlength quartz cuvette. Incrementally add 0.1 molar equivalents of Cu(II) (20

L of the 10 mM stock) to the cuvette. -

Equilibration & Acquisition: Allow exactly 3 minutes of stirring after each addition to ensure thermodynamic equilibrium. Record the UV-Vis absorption spectrum from 350 nm to 800 nm.

-

Data Analysis: Track the emergence of the absorption maximum (

) at 528 nm. Plot the absorbance at 528 nm against the molar equivalents of Cu(II). The intersection of the linear increase and the plateau establishes the 1:1 stoichiometry, and fitting the curve yields the conditional affinity constant [1].

Protocol 2: Electron Paramagnetic Resonance (EPR) for Geometric Validation

Objective: To confirm the equatorial square-planar geometry and the nitrogen ligand environment of the paramagnetic Cu(II) center (

-

Sample Formulation: Prepare a 1.0 mM Cu(II)-GGHG complex (1:1 ratio) in a 1:1 (v/v) mixture of 50 mM HEPES (pH 7.4) and ultra-pure glycerol.

-

Cryogenic Freezing: Transfer 300

L of the solution into a standard quartz EPR tube. Flash-freeze the sample by plunging it directly into liquid nitrogen (77 K). -

Spectral Acquisition: Acquire the X-band EPR spectrum (~9.4 GHz) at 77 K. Critical Settings: Set the microwave power to 2.0 mW (to prevent signal saturation) and the modulation amplitude to 5.0 G.

-

Parameter Extraction: Analyze the spectrum to extract the

-tensor (

Self-validating experimental workflow for characterizing Cu(II)-GGHG coordination.

Mechanistic Insights for Drug Development

The rigid square-planar geometry and extreme affinity of the Cu(II)-GGHG complex make it a highly versatile tool in modern drug development and biosensor engineering.

Because the ATCUN motif effectively locks the Cu(II) ion, it prevents the metal from engaging in uncontrolled Fenton-like chemistry that would cause systemic oxidative stress. However, when conjugated to targeting moieties (such as antibodies or DNA-intercalating agents), the Cu(II)-GGHG complex can be utilized to generate localized Reactive Oxygen Species (ROS) upon the addition of a coreactant (like ascorbate). This controlled redox cycling is currently being leveraged to design targeted metallo-nucleases for oncology applications and highly sensitive electrochemical biosensors [3].

References

-

Copper(II) binding properties of hepcidin National Institutes of Health (NIH) / PMC[Link]

-

Determination of Cu(II)-binding affinity of peptides containing ATCUN motif by LC ICP MS TalTech Library (Digikogu)[Link]

-

Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction MDPI[Link]

-

Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides Containing Glycine or Sarcosine and Leucine or Phenylalanine MDPI[Link]

-

Analysis of the coordination geometry in copper complexes Indian Academy of Sciences[Link]

The Role of H-Gly-Gly-His-Gly-OH as a Prion Protein Model: An In-depth Technical Guide

Abstract

The misfolding of the cellular prion protein (PrPC) into its pathogenic scrapie isoform (PrPSc) is a central event in the pathogenesis of fatal neurodegenerative diseases known as transmissible spongiform encephalopathies (TSEs). The N-terminal region of PrPC, a flexible and unstructured domain, is critically involved in the initial stages of this conversion process, largely influenced by its interaction with divalent metal ions, particularly copper (Cu2+). Understanding the molecular intricacies of this interaction is paramount for developing therapeutic interventions. This technical guide provides an in-depth exploration of the tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) as a minimalist yet powerful model for elucidating the biophysical and biochemical properties of the copper-binding sites within the N-terminus of the prion protein. We will delve into the rationale for its selection, detailed experimental protocols for its synthesis, purification, and characterization, and a comprehensive analysis of its interaction with copper ions using a suite of biophysical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this model system to unravel the complexities of prion protein function and dysfunction.

Introduction: The Rationale for a Minimalist Model

The N-terminal domain of the prion protein is characterized by a series of octapeptide repeats (OR) containing histidine residues that serve as primary binding sites for Cu2+ ions.[1][2][3] This interaction is not merely a structural curiosity; it is believed to play a significant role in the physiological function of PrPC, potentially involving synaptic regulation and protection against oxidative stress.[4] Conversely, aberrant copper binding or redox cycling involving these sites has been implicated in the conformational changes that lead to PrPSc formation and subsequent neurotoxicity.[5]

Studying the full-length prion protein presents considerable challenges due to its size, complexity, and propensity to aggregate. Therefore, the use of smaller, synthetic peptide models that recapitulate key structural and functional motifs is a well-established and powerful strategy.[5][6] The tetrapeptide H-Gly-Gly-His-Gly-OH was strategically designed to mimic a single copper-binding unit within the N-terminal domain. The central histidine residue is the primary locus for copper coordination, flanked by glycine residues that provide conformational flexibility, a characteristic feature of the N-terminal region of PrPC.[7] This minimalist model allows for a detailed investigation of the fundamental aspects of copper coordination chemistry and its influence on peptide structure and stability, unencumbered by the complexities of the full-length protein.

Synthesis, Purification, and Characterization of H-Gly-Gly-His-Gly-OH

A reliable and well-characterized source of the peptide is the foundational requirement for any rigorous biophysical study. Here, we outline a standard workflow for the synthesis, purification, and characterization of H-Gly-Gly-His-Gly-OH.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the routine and efficient production of short peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol:

-

Resin Selection and Swelling:

-

Start with a pre-loaded Glycine-2-chlorotrityl chloride resin. The 2-chlorotrityl linker is acid-labile, allowing for cleavage of the final peptide from the resin under mild acidic conditions, which preserves the C-terminal carboxylic acid.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility of the reactive sites.

-

-

Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF to remove the deprotection reagent and by-products.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-His(Trt)-OH, then Fmoc-Gly-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, His, Gly).

-

-

Cleavage and Deprotection:

-

After the final coupling step, wash the resin with dichloromethane (DCM).

-

Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours. TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

-

-

Peptide Precipitation and Lyophilization:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained from synthesis contains truncated sequences and other impurities that must be removed. Reversed-phase HPLC is the standard method for purifying peptides.[8][9][10]

Experimental Protocol:

-

Column and Solvents:

-

Use a preparative C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

-

Gradient Optimization:

-

Dissolve a small amount of the crude peptide in Mobile Phase A.

-

Perform an initial analytical run using a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.

-

Optimize the preparative gradient to be shallower around the elution time of the GGHG peptide to achieve the best separation from impurities. A typical gradient might be 0-40% B over 40 minutes.

-

-

Preparative Purification:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent like DMSO if solubility is an issue, followed by dilution with Mobile Phase A).[11]

-

Filter the sample through a 0.45 µm filter before injection.

-

Inject the sample onto the preparative column and run the optimized gradient.

-

Collect fractions corresponding to the major peak.

-

-

Purity Analysis and Lyophilization:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Remove the acetonitrile by rotary evaporation and lyophilize the aqueous solution to obtain the purified peptide.

-

Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the identity of the synthesized and purified peptide by verifying its molecular weight.[1][2][3]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

-

Mass Spectrometry Analysis:

-

Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected monoisotopic mass for H-Gly-Gly-His-Gly-OH (C12H17N5O5) is approximately 327.12 Da. The observed mass should correspond to the [M+H]+ ion at m/z 328.13.

-

Biophysical Characterization of the GGHG-Copper Interaction

Once a pure and verified sample of GGHG is obtained, its interaction with copper can be investigated using a variety of biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[12][13]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the GGHG peptide (e.g., 50-100 µM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a solution of CuCl2 (e.g., 1-2 mM) in the exact same buffer. Dialysis of the peptide solution against the buffer is recommended to ensure a perfect match.

-

Degas both solutions before loading them into the calorimeter to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Load the peptide solution into the sample cell of the calorimeter.

-

Load the copper solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the copper solution into the peptide solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

Data Presentation:

| Thermodynamic Parameter | Description | Expected Value for GGHG-Cu2+ |

| Kd | Dissociation Constant | Micromolar (µM) range |

| n | Stoichiometry | ~1 |

| ΔH | Enthalpy Change | Exothermic (negative) |

| ΔS | Entropy Change | Favorable (positive) or unfavorable (negative) |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate changes in the secondary structure of the peptide upon copper binding.[6][16][17] While GGHG is expected to be largely unstructured in its apo form, copper binding can induce a more ordered conformation.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of GGHG (e.g., 0.1-0.2 mg/mL) in a low-salt buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of CuCl2 in the same buffer.

-

-

CD Measurement:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the apo-peptide from approximately 190 to 260 nm.

-

Titrate the peptide solution with increasing concentrations of CuCl2 (e.g., 0.5, 1.0, 1.5, 2.0 molar equivalents) and record a spectrum after each addition.

-

-

Data Analysis:

-

Subtract the buffer baseline from each peptide spectrum.

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

-

Analyze the changes in the CD spectra as a function of copper concentration. A gain in negative ellipticity around 200-220 nm may indicate the formation of a more ordered structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the peptide and the specific residues involved in copper coordination.[18][19][20]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the lyophilized GGHG peptide in a deuterated solvent (e.g., 90% H2O/10% D2O) to a concentration of ~1-2 mM.

-

Acquire 1D 1H and 2D spectra (e.g., TOCSY, NOESY) of the apo-peptide.

-

-

Copper Titration:

-

Add small aliquots of a concentrated CuCl2 solution to the NMR tube.

-

Acquire 1D 1H spectra after each addition.

-

-

Data Analysis:

-

Monitor the chemical shift perturbations and line broadening of specific proton resonances upon copper addition.

-

The resonances of the histidine imidazole ring protons and the backbone amide protons of adjacent glycine residues are expected to be significantly affected, confirming their involvement in copper binding.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as Cu2+. It provides detailed information about the coordination environment of the copper ion.[21][22][23]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a sample of the GGHG-Cu2+ complex (e.g., 1:1 molar ratio) in a suitable buffer at a concentration of ~1 mM.

-

Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.

-

-

EPR Measurement:

-

Acquire the EPR spectrum at cryogenic temperatures (e.g., 77 K).

-

-

Data Analysis:

-

Analyze the g-values and hyperfine coupling constants (A||) from the spectrum. These parameters are sensitive to the number and type of coordinating ligands (e.g., nitrogen vs. oxygen) and the geometry of the copper-binding site.

-

Functional Assays: Aggregation and Neurotoxicity

To further validate GGHG as a model for prion protein function and dysfunction, its propensity to aggregate and induce neurotoxicity in the presence of copper can be investigated.

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time.[24][25]

Experimental Protocol:

-

Reaction Setup:

-

In a 96-well plate, prepare reaction mixtures containing GGHG (e.g., 100 µM), Thioflavin T (e.g., 25 µM), and varying concentrations of CuCl2 in a suitable buffer.

-

Include controls with peptide alone and copper alone.

-

-

Fluorescence Monitoring:

-

Incubate the plate in a fluorescence plate reader at 37 °C with intermittent shaking.

-

Monitor the ThT fluorescence intensity over time (e.g., every 15 minutes for 24-48 hours) with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

-

Neurotoxicity Assay

The potential neurotoxic effects of GGHG and its copper complex can be assessed using cultured neuronal cells.[4][26][27]

Experimental Protocol:

-

Cell Culture:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cerebellar neurons).

-

-

Treatment:

-

Treat the cells with different concentrations of GGHG, CuCl2, and the pre-formed GGHG-Cu2+ complex for a specified period (e.g., 24-48 hours).

-

-

Viability Assessment:

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

A decrease in the MTT signal in treated cells compared to untreated controls indicates cytotoxicity.

-

Visualizing Workflows and Concepts

Experimental Workflow for GGHG Characterization

Caption: Workflow for the synthesis, purification, and comprehensive biophysical and functional characterization of the GGHG peptide as a prion protein model.

Conceptual Model of GGHG-Copper Interaction

Sources

- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity of Prion Peptides on Cultured Cerebellar Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. protocols.io [protocols.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 13. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry: Thermodynamic Analysis of the Binding Thermograms of Molecular Recognition Events by Using Equilibrium Models | IntechOpen [intechopen.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR Structure of Metallochaperone Peptide | JoVE Journal [jove.com]

- 20. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. innovativemen.com [innovativemen.com]

- 22. EPR of copper centers in the prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neurotoxicity of Prion Peptides Mimicking the Central Domain of the Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Prion protein peptides: optimal toxicity and peptide blockade of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values of histidine imidazole in GGHG peptide sequences

Interrogating the pKa of Histidine Imidazole in GGHG Peptide Sequences: A Technical Guide

Executive Summary & Mechanistic Grounding

The Gly-Gly-His-Gly (GGHG) tetrapeptide is a highly specialized structural motif frequently utilized in drug development as an albumin-mimic and a high-affinity Cu(II) binding sequence [1][1]. The linchpin of this metal coordination is the histidine residue. To engineer therapeutics utilizing this motif, application scientists must precisely understand the acid-base properties of the histidine imidazole side chain.

In a free, isolated state, the histidine imidazole ring typically exhibits a pKa of approximately 6.0, meaning it is predominantly neutral at physiological pH [2][2]. However, a fundamental principle of peptide chemistry is that local electrostatic microenvironments profoundly perturb thermodynamic constants. In the specific sequence of GGHG, potentiometric studies have established the imidazole pKa at 6.7 [3][3].

The Causality of the pKa Shift: The upward shift from 6.0 to 6.7 is driven by intramolecular electrostatics. The C-terminal carboxylate group of GGHG has a pKa of 3.2, meaning it is fully deprotonated and negatively charged at neutral pH [3][3]. This proximal negative charge electrostatically stabilizes the positively charged, protonated imidazolium form of the adjacent histidine, making it thermodynamically harder to remove the proton, thereby raising the pKa [4][4].

Fig 1. pH-dependent protonation states and net charge transitions of the GGHG tetrapeptide.

Quantitative Data Summary

The macroscopic acid dissociation constants of the GGHG peptide dictate its behavior in physiological buffers. The data below summarizes the specific pKa values of the titratable functional groups within the sequence.

| Functional Group | Determined pKa Value | Predominant State at Physiological pH (7.4) |

| C-terminal Carboxyl | 3.2 | Deprotonated (-COO⁻) |

| Histidine Imidazole | 6.7 | Deprotonated (Neutral Ring) |

| N-terminal Amino | 8.1 | Protonated (-NH₃⁺) |

(Data derived from potentiometric speciation plots of GGHG [3][3])

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, determining the pKa of the histidine residue requires orthogonal, self-validating methodologies. Below are two field-proven protocols: one for microscopic (residue-specific) determination and one for macroscopic (bulk) determination.

Protocol A: Residue-Specific ¹H NMR Titration

Causality & Logic: ¹H NMR spectroscopy is the gold standard for residue-specific pKa determination. The chemical shifts of the protons attached to the C2 and C4 carbons of the imidazole ring are highly sensitive to the protonation state of the neighboring δ- and ε-nitrogen atoms. Upon deprotonation, increased electron density shields the protons, causing a distinct upfield chemical shift (e.g., C2-H shifts from approximately 8.6 ppm to 7.8 ppm) [4][4].

Step-by-Step Workflow:

-

Sample Preparation: Dissolve high-purity GGHG peptide to a final concentration of 1.5 mM in a solvent mixture of 90% H₂O and 10% D₂O (to provide a lock signal for the spectrometer). Add 100 mM NaCl to maintain a constant ionic strength, ensuring that changes in chemical shift are solely due to pH changes, not ionic fluctuations.

-

pH Titration: Divide the sample into multiple aliquots. Adjust the pH of each aliquot across a range of 3.0 to 10.0 in 0.5 pH unit increments using dilute HCl or NaOH.

-

Self-Validation Step (Hysteresis Check): Perform a reverse titration (adjusting a pH 10.0 sample back down to 3.0). If the chemical shifts perfectly overlay with the forward titration, the system is at thermodynamic equilibrium and free of irreversible peptide aggregation.

-

NMR Acquisition: Acquire 1D ¹H NMR spectra at a constant temperature (e.g., 298 K) using a water suppression pulse sequence (such as excitation sculpting or WATERGATE) to prevent the massive solvent peak from obscuring the baseline.

-

Data Processing: Extract the chemical shift values (in ppm) for the C2-H and C4-H protons at each pH point. Fit the resulting data to a sigmoidal dose-response curve using the modified Henderson-Hasselbalch equation. The inflection point of this curve represents the exact pKa of the imidazole group [4][4].

Fig 2. Self-validating 1H NMR titration workflow for determining histidine pKa in peptides.

Protocol B: Macroscopic Potentiometric Titration

Causality & Logic: While NMR provides residue-specific data, potentiometry tracks the global proton equilibrium of the peptide by measuring the electromotive force (EMF) as a function of added base. Excluding atmospheric CO₂ is critical here, as dissolved CO₂ forms carbonic acid, which introduces artifactual buffering capacity and skews the calculated pKa.

Step-by-Step Workflow:

-

Electrode Calibration: Calibrate a high-precision glass electrode using standard buffers to determine the standard electrode potential (E₀) and the Nernstian slope.

-

Titration Setup: Prepare a 1-2 mM solution of GGHG in 0.1 M KCl (background electrolyte) in a thermostated glass vessel at 25°C. Purge the system continuously with inert Argon gas to exclude CO₂.

-

Titration Execution: Titrate the solution with standardized 0.1 M KOH. Record the EMF only after equilibrium is reached following each addition (defined as a drift of < 0.1 mV/min).

-

Speciation Analysis & Validation: Input the volume-EMF data into speciation software (e.g., HYPERQUAD). The software deconvolutes the macroscopic protonation steps to yield the pKa values (3.2, 6.7, 8.1) [3][3]. Validation: The protocol is validated by minimizing the sum of squared residuals between the experimental titration curve and the theoretical curve generated by the calculated constants.

Implications in Drug Development

The precise pKa of 6.7 for the GGHG imidazole ring is physiologically vital. At the standard physiological pH of 7.4, the histidine imidazole is predominantly in its deprotonated (neutral) state. This deprotonation is an absolute prerequisite for metal binding, as it frees the nitrogen lone pairs to act as electron donors, allowing the GGHG motif to form stable 4N coordinated Cu(II) complexes [1][1].

In the development of hepcidin analogues (hormones that regulate iron homeostasis), incorporating sequences like GGHG or DTH ensures that the peptide can successfully bind copper in the bloodstream [3][3]. If the local sequence environment were altered such that the histidine pKa shifted above 7.5, the imidazole would remain protonated at pH 7.4, sterically and electrostatically repelling transition metals and rendering the therapeutic inert.

References

- pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy Source: NIH / Molecules URL

- Copper(II)

- Histidine Source: Wikipedia URL

- Molecular Tailored Histidine-Based Complexing Surfactants: From Micelles to Hydrogels Source: ResearchGate URL

Sources

Electrochemical Behavior of H-Gly-Gly-His-Gly-OH at Physiological pH: A Technical Guide

Executive Summary

The tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) is a highly specialized biomolecule characterized by the presence of the Amino Terminal Copper and Nickel (ATCUN) binding motif. In physiological environments (pH 7.4), the electrochemical behavior of GGHG is fundamentally dictated by its ability to form exceptionally stable, redox-active metallopeptide complexes, particularly with Cu(II) and Ni(II).

This technical whitepaper provides an in-depth analysis of the thermodynamic profiling, coordination mechanics, and electrochemical workflows associated with GGHG. By understanding the causality behind its redox properties, researchers can leverage this peptide for applications ranging from sub-ppt electrochemical biosensors to targeted oxidative cleavage agents in drug development[1].

Mechanistic Foundation: The 4N Coordination Sphere

At physiological pH (7.4), the interaction between GGHG and Cu(II) is not a simple electrostatic association; it is a rigid, geometrically constrained chelation. The ATCUN motif within GGHG drives the formation of a square-planar 4N coordination complex [2].

The Causality of Stability

The high thermodynamic stability of the Cu(II)-GGHG complex arises from the chelation effect driven by four specific nitrogen donors:

-

N-terminal amine nitrogen (

) -

Two deprotonated backbone amide nitrogens (

) -

Imidazole nitrogen of the Histidine residue (

)

To achieve this state, the complex undergoes a pH-dependent transition. Below pH 4, the peptide binds copper loosely. As the pH approaches 7.4, the metal center forces the deprotonation of the two intervening peptide amide bonds, forming the

Caption: pH-dependent coordination and redox state transitions of the Cu-GGHG complex.

Thermodynamic & Voltammetric Profiling

The electrochemical signature of GGHG at pH 7.4 is highly asymmetric, characterized by a biologically accessible oxidation potential and a highly restricted reduction potential.

The Cu(II) / Cu(III) Oxidation Couple

The strong

-

Scientific Implication: Because this potential is relatively low for a Cu(III) transition, the complex can be oxidized under mild conditions. However, the resulting Cu(III) species is highly reactive and often triggers irreversible oxidative decarboxylation or backbone self-cleavage (forming alkene peptides), making the cyclic voltammogram appear quasi-reversible or irreversible at slow scan rates.

The Cu(II) / Cu(I) Reduction Barrier

Conversely, the Cu(II)/Cu(I) reduction is kinetically and thermodynamically hindered, occurring at potentials more negative than -1.0 V (vs NHE) [5].

-

Causality: Cu(I) is a

ion that strictly prefers tetrahedral or linear geometries. The rigid, square-planar 4N cavity of the GGHG ATCUN motif cannot physically distort to accommodate Cu(I) without breaking multiple coordinate bonds. Consequently, at pH 7.4, the fully formed 4N complex is virtually inert to physiological reductants like ascorbic acid, unless transient 2N intermediates are accessed[3].

Quantitative Data Summary

| Parameter | Value | Experimental Conditions | Mechanistic Significance |

| Coordination Geometry | 4N Square Planar | pH 7.4, Aqueous | Rigidity prevents tetrahedral Cu(I) formation. |

| Cu(II)/Cu(III) Oxidation | ~ +0.77 to +0.94 V (vs NHE) | pH 7.4, 0.1 M PB | Accessible potential; stabilizes high oxidation states; triggers ROS. |

| Cu(II)/Cu(I) Reduction | < -1.0 V (vs NHE) | pH 7.4, 0.1 M PB | High energetic barrier makes the complex biologically inert to standard reductants. |

| Binding Stoichiometry | 1:1 (Ligand:Metal) | pH > 6.0 | Ensures complete structural incorporation into the |

Experimental Protocols: Electrochemical Characterization

To ensure data integrity and avoid artifacts from uncomplexed metal ions, the following self-validating protocol must be strictly adhered to when characterizing GGHG electrochemically.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Complexation

-

Buffer Preparation: Prepare a 0.1 M Phosphate Buffer (PB) or 50 mM TRIS buffer containing 100 mM

as the supporting electrolyte. Adjust strictly to pH 7.4 using dilute -

Peptide Solubilization: Dissolve lyophilized H-Gly-Gly-His-Gly-OH powder in the buffer to achieve a final peptide concentration of

. -

Sub-Stoichiometric Metal Addition (Critical Step): Add

to the peptide solution to achieve a final copper concentration of-

Causality: Maintaining a Ligand:Metal ratio of 1:0.9 ensures that 100% of the copper is complexed. Free aqueous Cu(II) has overlapping redox signals that will contaminate the voltammogram[6].

-

-

Equilibration: Incubate the solution at room temperature for 30 minutes to allow the slow deprotonation of the amide bonds and the complete formation of the 4N square-planar complex.

Phase 2: Electrochemical Data Acquisition

5. Cell Assembly: Utilize a three-electrode system comprising a Glassy Carbon (GC) working electrode (polished with

Caption: Standardized workflow for the electrochemical validation of GGHG-metal complexes.

Applications in Drug Development & Biosensing

The unique electrochemical behavior of GGHG at physiological pH is highly exploitable in modern biotechnology:

-

Dynamic Combinatorial Libraries (DCLs): Because the Cu(II) and Ni(II) complexes of sequence-isomeric peptides (e.g., Gly-Gly-His vs. His-Gly-Gly) exhibit distinct electrochemical and spectral signatures, GGHG can be utilized as a flexible sensor element in DCLs to detect and differentiate tripeptides and tetrapeptides in complex biological mixtures[7].

-

Metallodrugs and Targeted Cleavage: The ability of the GGHG-Cu complex to access the highly reactive Cu(III) state at physiological potentials allows it to generate localized Reactive Oxygen Species (ROS). When conjugated to targeting vectors (like antibodies or DNA-binding domains), the ATCUN motif acts as a "warhead" to oxidatively cleave target proteins or DNA strands[1].

-

Electrochemical Metal Ion Sensors: By immobilizing GGHG onto gold electrodes via a C-terminal cysteine modification, researchers can create highly selective, regenerable sensors capable of detecting Cu(II) at parts-per-trillion (ppt) levels using Osteryoung square wave voltammetry[7].

References

-

Amino Terminal Cu(II)- and Ni(II)-Binding (ATCUN) Motif of Proteins and Peptides: Metal Binding, DNA Cleavage, and Other Properties Accounts of Chemical Research (ACS Publications) URL:[Link]

-

Macrocyclization of the ATCUN Motif Controls Metal Binding and Catalysis Inorganic Chemistry (PMC - NIH) URL:[Link]

-

Key Intermediate Species Reveal the Copper(II)‐Exchange Pathway in Biorelevant ATCUN/NTS Complexes Chemistry – A European Journal (PMC - NIH) URL:[Link]

-

Copper binding and redox chemistry of the Aβ16 peptide and its variants Metallomics (RSC Publishing) URL:[Link]

-

Easy to Optimize: Dynamic Combinatorial Libraries of Metal−Dye Complexes as Flexible Sensors for Tripeptides Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Macrocyclization of the ATCUN Motif Controls Metal Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key Intermediate Species Reveal the Copper(II)‐Exchange Pathway in Biorelevant ATCUN/NTS Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Copper binding and redox chemistry of the Aβ16 peptide and its variants: insights into determinants of copper-dependent reactivity - Metallomics (RSC Publishing) DOI:10.1039/C6MT00299D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Thermodynamic and Structural Basis of Cu(II) Binding: A Comparative Analysis of GGHG and GHK Peptides

Executive Summary

Designing peptide-based therapeutics that effectively modulate transition metal homeostasis requires a rigorous understanding of coordination chemistry and thermodynamic affinity. Copper (Cu²⁺) is an essential cofactor for metalloenzymes driving tissue repair, angiogenesis, and oxidative stress regulation. Within this space, the tripeptide GHK (Glycyl-L-histidyl-L-lysine) and the tetrapeptide GGHG (Glycyl-glycyl-histidyl-glycine) represent two distinct paradigms. GHK is a naturally occurring, ultra-high-affinity copper chelator, while GGHG serves as a highly characterized synthetic mimic of the albumin ATCUN (Amino Terminal Copper and Nickel) motif. This technical guide systematically dissects their metal-binding affinities, structural coordination, and the advanced experimental methodologies required to quantify these interactions.

Structural Biochemistry & Coordination Geometry

The biological efficacy of a copper-binding peptide is dictated by its coordination geometry, which directly influences its dissociation constant (

GHK-Cu(II) Coordination

GHK forms a highly stable square-planar complex with Cu(II). The coordination sphere is defined by the N-terminal amino group of glycine, the deprotonated amide nitrogen of the Gly-His peptide bond, and the imidazole nitrogen of the histidine side chain. This tridentate (3N) or tetradentate (4N, depending on hydration and physiological pH) coordination yields an exceptionally high binding constant (log

GGHG-Cu(II) Coordination

GGHG is designed as an albumin mimic, specifically modeling the ATCUN motif (X-Y-His). In GGHG, Cu(II) is coordinated via a 4N square-planar geometry involving the N-terminal amino nitrogen, two deprotonated amide nitrogens from the peptide backbone, and the imidazole nitrogen of the third-position histidine. While structurally robust, the thermodynamic stability of GGHG (log

Thermodynamic Binding Affinities

Understanding the exact dissociation constants is critical for predicting in vivo copper exchange. The table below summarizes the quantitative data, highlighting the thermodynamic gradient that drives biological copper transfer.

Table 1: Comparative Cu(II) Binding Affinities at Physiological pH (7.4)

| Peptide / Protein | Sequence | Log | Conditional | Primary Biological/Experimental Role |

| GHK | Gly-His-Lys | 16.44 | ~ 7.0 × 10⁻¹⁴ | Cellular Cu(II) delivery, tissue repair[1][3] |

| GGHG | Gly-Gly-His-Gly | 12.84 | ~ 1.6 × 10⁻¹³ | Albumin mimic, intermediate Cu(II) transport[2][4] |

| HSA | DAHK (N-terminus) | 16.20 | ~ 2.6 × 10⁻¹⁴ | Systemic Cu(II) transport in plasma[1][3] |

Methodology: Accurate Determination of Ultra-High Affinities

The Causality of Experimental Design:

Why can't analytical scientists simply titrate Cu(II) into GHK and measure the heat or absorbance? Because the affinity is so high (

Protocol 1: Isothermal Titration Calorimetry (ITC) with Glycine Competitor

This self-validating system ensures that the measured heat of binding is a function of the equilibrium shift between the competitor and the target peptide, allowing for the calculation of conditional

-

Buffer Preparation: Prepare 50 mM HEPES buffer at pH 7.4. Causality: HEPES is chosen because it does not competitively chelate transition metals, unlike Tris or PBS.

-

Reagent Formulation: Prepare 1 mM GHK (or GGHG) in the HEPES buffer. Prepare a Cu(II) titrant solution (e.g., CuCl₂) at 10 mM.

-

Competitor Addition: Add glycine to the peptide solution at a massive molar excess (e.g., 100 mM). Causality: This establishes the competitive baseline, ensuring the peptide must perform thermodynamic work to acquire the Cu(II) ion.

-

Titration Execution: Inject 2 μL aliquots of Cu(II) solution into the peptide-glycine cell at 25°C, allowing 150 seconds between injections for thermal equilibration.

-

Internal Validation (Blanking): Perform a control titration of Cu(II) into glycine-only buffer to determine the heat of dilution and baseline competitor binding.

-

Data Deconvolution: Integrate the injection heats, subtract the control baseline, and use a competitive binding model to extract the apparent

and calculate the conditional

Experimental workflow for determining ultra-high Cu(II) binding affinities using competitive ITC.

Protocol 2: LC-ICP-MS Competition Assay for GGHG

When evaluating albumin mimics like GGHG, liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) allows direct observation of speciation and relative binding strength[4].

-

Equilibration: Mix 5 μM HSA, varying concentrations of GGHG (5–30 μM), and 5 μM Cu²⁺ in 50 mM HEPES/50 mM NaCl (pH 7.4).

-

Incubation: Allow the system to reach thermodynamic equilibrium (typically 1–2 hours at room temperature).

-

Separation: Inject 10 μL onto a size-exclusion column (e.g., Sephadex G-25). Causality: Size exclusion is critical here to physically separate the larger HSA-Cu complex (~66 kDa) from the smaller GGHG-Cu complex (~350 Da) without disrupting the equilibrium.

-

Detection & Quantification: Monitor the ⁶³Cu isotope via ICP-MS. Calculate the relative dissociation constant based on the ratio of the integrated peak areas for HSA-Cu and GGHG-Cu.

Physiological Implications: The Copper Transfer Cascade

The thermodynamic gradient dictates the biological fate of copper. HSA acts as the primary systemic reservoir. Because GHK has a slightly higher binding constant (16.44) than HSA (16.2), GHK can successfully extract Cu(II) from albumin in the plasma[1]. Conversely, GGHG, with its lower affinity (12.84), acts as an intermediate or localized transfer agent. Kinetic studies demonstrate that Cu(II) can be transported from GGHG to amino acids like histidine or penicillamine via transient ternary complexes, readily yielding Cu(II) to stronger chelators or cellular receptors[5].

The thermodynamic cascade of Cu(II) transfer from systemic reservoirs to intracellular targets.

Conclusion

The rational design of peptide-based copper modulators requires a deep understanding of both structural coordination and thermodynamic affinity. While GGHG provides an excellent, simplified model for studying the ATCUN motif of albumin, GHK's unique tripeptide architecture grants it the ultra-high affinity necessary to actively sequester and deliver copper in physiological environments. By employing rigorous competitive assays like ITC and LC-ICP-MS, drug development professionals can accurately map these interactions, paving the way for targeted regenerative therapies.

References

-

[1] GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - nih.gov[Link]

-

[2] Copper(II) binding properties of hepcidin - PMC - NIH[Link]

-

[3] Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed[Link]

-

[4] Determination of Cu(II)-binding affinity of peptides containing ATCUN motif by LC ICP MS - Digikogu[Link]

-

[5] Transport of Cu(II) from an albumin mimic peptide, GlyGlyHisGly, to histidine and penicillamine - PubMed[Link]

Sources

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper(II) binding properties of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digikogu.taltech.ee [digikogu.taltech.ee]

- 5. Transport of Cu(II) from an albumin mimic peptide, GlyGlyHisGly, to histidine and penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metallo-Architecture of H-Gly-Gly-His-Gly-OH: A Comprehensive Guide to Aqueous Structural Characterization

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Biophysical Chemistry & Structural Biology

The Strategic Imperative of GGHG Characterization

The tetrapeptide H-Gly-Gly-His-Gly-OH (GGHG) is not merely a sequence of amino acids; it is a highly specific metallo-architectural scaffold. Featuring a free N-terminus and a histidine residue in the third position, GGHG serves as a canonical model for the ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif found in human serum albumin and the octarepeat domains of the prion protein[1].

As a Senior Application Scientist, I often see research programs fail because they attempt to characterize highly dynamic metallopeptides using static, solid-state methods like X-ray crystallography. While crystallography provides absolute 3D coordinates, the rigid lattice forces the peptide into conformations that may not represent its functional, solvated state. Therefore, to accurately map the structural dynamics of GGHG in an aqueous solution, we must deploy a multi-modal, self-validating analytical ensemble: Potentiometry for thermodynamics, EXAFS for precise radial geometry, and NMR coupled with Density Functional Theory (DFT) for atomistic resolution[2].

Multi-modal analytical workflow for aqueous GGHG characterization.

The Causality of Coordination: Why the N-Terminus Matters

The structural evolution of the Cu(II)-GGHG complex in water is entirely dictated by pH. The presence of the free N-terminus ("H-") is the thermodynamic anchor. Without it (e.g., in N-acetylated variants), copper binding is orders of magnitude weaker and relies on alternative, less stable coordination spheres[3].

As the pH increases from acidic to physiological (pH 7.4), the Cu(II) ion systematically displaces protons from the peptide backbone. The causality here is driven by the chelate effect and the high crystal field stabilization energy provided by nitrogen donors. The metal anchors first at the terminal amine, then sequentially deprotonates the two intervening amide nitrogens, and finally locks into the imidazole nitrogen of the histidine residue, forming a highly stable square-planar 4N complex[4].

pH-dependent deprotonation and Cu(II) coordination logic for GGHG.

Quantitative Structural Data Synthesis

To provide a clear baseline for your own characterization efforts, the following table synthesizes the consensus quantitative parameters for the H-Gly-Gly-His-Gly-OH Cu(II) complex at physiological pH (7.4) in aqueous solution.

| Parameter | Analytical Method | Value / Observation for H-GGHG-OH |

| Stoichiometry | ESI-MS | 1:1 (Cu:Peptide) |

| Dissociation Constant ( | Potentiometric Titration | |

| Coordination Geometry | EXAFS | Square Planar (4N equatorial) |

| Equatorial Ligands | Terminal | |

| Average Cu-N Bond Length | EXAFS | 1.90 - 2.00 Å |

| d-d Transition ( | UV-Vis Spectroscopy |

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a closed, self-validating loop. Below are the field-proven methodologies for characterizing GGHG.

Protocol I: Thermodynamic Speciation via Potentiometry & ESI-MS

Potentiometry provides bulk thermodynamic constants, but it is blind to molecular weight. By coupling it with Electrospray Ionization Mass Spectrometry (ESI-MS), we validate the 1:1 stoichiometry and definitively rule out polymeric or bridged species (e.g.,

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1.0 mM solution of H-GGHG-OH in ultra-pure, degassed water. Add

to achieve a precise 0.95:1.0 (Metal:Ligand) ratio. Causality: A slight ligand excess prevents the precipitation of copper hydroxide at high pH. -

Ionic Strength Standardization: Adjust the background ionic strength to 0.1 M using

or -

Inert Atmosphere: Purge the titration vessel continuously with high-purity Argon gas to prevent

dissolution, which would alter the pH and form competing carbonate complexes. -

Forward and Reverse Titration (Validation Step): Titrate the solution from pH 2.5 to 10.5 using standardized 0.1 M

. Immediately perform a reverse titration using 0.1 M -

Orthogonal ESI-MS Verification: Extract a 10

L aliquot at pH 7.4, dilute in 50% acetonitrile/water, and inject directly into an ESI-MS. Confirm the presence of the

Protocol II: Geometric Elucidation via EXAFS

Extended X-ray Absorption Fine Structure (EXAFS) is the premier technique for determining bond lengths and coordination numbers in solvated states without requiring crystallization[6].

Step-by-Step Methodology:

-

Sample Concentration: Prepare a highly concentrated (2-5 mM) Cu(II)-GGHG complex at pH 7.4 in a 50 mM HEPES buffer.

-

Cryoprotection: Add 20-30% (v/v) glycerol to the sample. Causality: Glycerol acts as a cryoprotectant. When flash-frozen in liquid nitrogen, it prevents the formation of crystalline ice, which would cause severe Bragg diffraction artifacts in the EXAFS spectrum.

-

Internal Calibration (Validation Step): Mount a reference copper foil downstream of the sample chamber. Simultaneously record the reference foil spectrum during sample data acquisition. Validation: This allows for absolute energy calibration of the X-ray beam to the Cu K-edge (8979 eV) for every single scan, eliminating monochromator drift errors.

-

Data Acquisition & Fitting: Collect data in fluorescence mode at 10 K. Fit the

-weighted EXAFS oscillations using theoretical phase and amplitude functions generated by FEFF (ab initio multiple scattering code). Model the first coordination shell with four nitrogen scatterers at

Protocol III: Atomistic Dynamics via NMR and DFT

While EXAFS gives radial distances, it cannot easily distinguish between different nitrogen sources (amine vs. amide vs. imidazole). We use

Step-by-Step Methodology:

-

Solvent Exchange: Lyophilize the GGHG peptide and reconstitute it in 99.9%

. -

Internal Standard: Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

-

Paramagnetic Relaxation Tracking: Because Cu(II) is paramagnetic (

), it causes severe line broadening of protons near the binding site. Titrate Cu(II) into the GGHG solution in sub-stoichiometric increments (0.01 to 0.1 equivalents). -

Signal Deconvolution: Observe the selective broadening of the

protons of the Gly residues and the imidazole protons of the His residue. The complete disappearance of the intervening amide proton signals confirms their deprotonation and direct coordination to the metal center. -

DFT Validation: Optimize the hypothesized 3D geometry in silico using the B3LYP/6-31G(d) functional with an IEFPCM continuum solvation model. Validation: The calculated free energies of solvation must confirm that the extended, square-planar 4N configuration is the global thermodynamic minimum in water[2].

References

-

Barry, S. D., & Rickard, G. A. "The affinity of HGGG, GHGG, GGHG, and GGGH peptides for copper(II) and the structures of their complexes — An ab initio study." Canadian Journal of Chemistry. Available at:[Link]

-

Aronoff-Spencer, E., et al. "Copper binding to the prion protein: Structural implications of four identical cooperative binding sites." Proceedings of the National Academy of Sciences (PNAS) / PMC. Available at:[Link]

-

Hohage, O., & Sheldrick, W. S. "Cisplatin mediates selective downstream hydrolytic cleavage of Met-(Gly)(n)-His segments." Journal of Inorganic Biochemistry / ResearchGate. Available at:[Link]

Sources

- 1. Copper binding to the prion protein: Structural implications of four identical cooperative binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. allpeptide.com [allpeptide.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

Electrochemical Profiling of Copper-GGHG Complexes: Redox Potentials, Voltammetry, and Biological Implications

Introduction to the ATCUN Motif and Cu(II)-GGHG

In the landscape of bioinorganic chemistry and rational drug design, the Amino-Terminal Copper and Nickel (ATCUN) binding motif has emerged as a cornerstone for developing targeted metallotherapeutics and electrochemical biosensors. The ATCUN consensus sequence (NH₂-Xxx-Zzz-His) is renowned for its extraordinary thermodynamic affinity for Cu(II) ions.